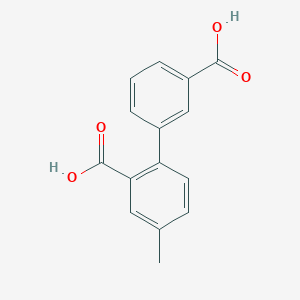

2-(3-Carboxyphenyl)-5-methylbenzoic acid

Description

Contextual Significance within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a class of organic compounds characterized by at least one carboxyl group directly attached to an aromatic ring. aip.org Their importance is multifaceted, ranging from being fundamental building blocks in the synthesis of pharmaceuticals and polymers to their use as standard reference compounds in thermochemistry and chemical reactivity studies. aip.org The presence of carboxyl groups can influence the electronic properties and reactivity of the aromatic system, and their ability to form strong hydrogen bonds dictates their solid-state structures and solubility characteristics. mdpi.com

The chemical behavior of aromatic carboxylic acids under various conditions, such as in high-temperature water, has significant implications for industrial chemistry and waste treatment processes. researchgate.net Furthermore, their stability and reactions are of interest in fields as diverse as astrobiology, where they are studied for their potential role in the preservation of organic molecules on other planets. nih.gov The ozonation of aromatic carboxylic acids is also a key area of research in water treatment, as it can lead to the formation of various by-products. rsc.org The inherent properties of aromatic carboxylic acids, therefore, make them a rich area for continued scientific inquiry.

Overview of Research Trajectories for Similar Biphenyl (B1667301) Derivatives

Biphenyl and its derivatives have long been recognized for their synthetic and pharmacological importance. arabjchem.org Initially utilized as intermediates in chemical synthesis, research has increasingly focused on creating biphenyl derivatives with therapeutic potential. arabjchem.orgresearchgate.net The biphenyl scaffold is a versatile component in drug discovery, and the introduction of various functional groups, such as carboxylic acids, allows for the fine-tuning of their biological and physical properties. researchgate.net

Research into biphenyl derivatives is also driven by their applications in materials science. gminsights.com For example, their high thermal conductivity and stability make them suitable for use in heat transfer fluids and in the manufacturing of electronic components. snsinsider.com The development of eco-friendly alternatives and sustainable production processes for biphenyl derivatives is another emerging trend, fueled by increasing environmental regulations. snsinsider.com Furthermore, there is a growing interest in using multifunctional aromatic carboxylic acids, including those with biphenyl cores, as building blocks for the design of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The ability of the two phenyl rings to rotate allows these molecules to adapt to various coordination environments, leading to novel materials with diverse structures and properties. mdpi.com

Rationale for Comprehensive Investigation of 2-(3-Carboxyphenyl)-5-methylbenzoic acid

The specific structure of this compound, featuring a biphenyl backbone with two carboxylic acid groups and a methyl substituent, provides a compelling reason for its in-depth study. The arrangement of the functional groups influences its conformation, electronic properties, and potential for intermolecular interactions.

A comprehensive investigation is warranted to fully characterize its physical and chemical properties. This includes determining its melting point, solubility in various solvents, and spectroscopic data, which are fundamental to understanding its behavior. Furthermore, exploring its reactivity in various chemical transformations could lead to the synthesis of novel compounds with potentially useful applications. Given the research trends for similar biphenyl derivatives, a thorough study of this compound could reveal its potential as a precursor for new polymers, a ligand for the creation of advanced materials like MOFs, or a scaffold for the development of new pharmacologically active molecules. The detailed characterization of this compound will contribute valuable data to the broader field of aromatic chemistry and may pave the way for its use in a variety of scientific and industrial applications.

Compound Data

| Compound Name |

| This compound |

| Isophthalic acid |

| Terephthalic acid |

| Benzoic acid |

| 2,6-naphthalene dicarboxylic acid |

| Trimellitic anhydride |

| o-phthalic acid |

Interactive Data Table: Properties of this compound

The following table summarizes some of the key physical and chemical properties of this compound. This data is essential for its use in chemical synthesis and materials science research.

| Property | Value |

| Chemical Formula | C15H12O4 |

| Molecular Weight | 256.25 g/mol |

| Appearance | White to off-white powder |

| Melting Point | >300 °C |

| CAS Number | 1724-03-4 |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-carboxyphenyl)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-9-5-6-12(13(7-9)15(18)19)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVFQDVHGORDQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619472 | |

| Record name | 4-Methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378242-13-8 | |

| Record name | 4-Methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Elucidation of 2 3 Carboxyphenyl 5 Methylbenzoic Acid

X-ray Crystallographic Analysis of 2-(3-Carboxyphenyl)-5-methylbenzoic acid and its Salts/Derivatives

A comprehensive search of publicly available scientific literature and crystallographic databases reveals a lack of specific X-ray crystallographic data for this compound and its simple salts or derivatives. While crystal structures for related benzoic acid derivatives exist, providing insights into common packing motifs and intermolecular interactions in this class of compounds, direct experimental data for the title compound is not available. researchgate.netresearchgate.netnih.govrsc.orgresearchgate.net This prevents a detailed discussion of its specific crystal packing, solid-state conformation, and potential polymorphism.

Conformational Analysis in the Solid State

The solid-state conformation of this compound is determined by the dihedral angle between the two phenyl rings and the orientation of the two carboxylic acid groups relative to their respective rings. In the absence of single-crystal X-ray diffraction data, the precise torsional angles cannot be determined. Computational modeling could offer predictions of low-energy conformations, but these would require experimental validation. For similar bi-aryl systems, a non-planar conformation is typically expected to minimize steric hindrance. researchgate.net

Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is influenced by crystallization conditions. nih.govrsc.org Studies on related molecules like o-toluic acid have revealed the existence of multiple polymorphs with differences in their crystal packing. rsc.org However, there are no published studies on the polymorphism of this compound. An investigation into its polymorphic behavior would require systematic screening of various crystallization conditions (e.g., different solvents, temperatures, and saturation rates) and subsequent analysis by techniques such as X-ray powder diffraction (XRPD).

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Detailed advanced Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound are not extensively reported in the available literature. While standard 1H and 13C NMR data for similar benzoic acid derivatives are available and can be used for general comparison, specific 2D NMR and solid-state NMR studies for the title compound are absent. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

Two-Dimensional NMR Techniques for Connectivity and Proximity

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be crucial for determining the through-space proximity of protons, which would, in turn, help to elucidate the preferred solution-state conformation, particularly the relative orientation of the two phenyl rings. Although the synthesis of related compounds has been described, detailed 2D NMR characterization is often not included. mdpi.comrsc.orgmdpi.com

Solid-State NMR for Bulk Structural Insights

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the structure of crystalline and amorphous solids, especially when single crystals suitable for X-ray diffraction cannot be obtained. It can provide information about the number of molecules in the asymmetric unit cell and details about molecular conformation and packing. researchgate.net For a compound like this compound, 13C cross-polarization magic-angle spinning (CP/MAS) NMR would be expected to show distinct resonances for the carboxylic acid carbons and the aromatic carbons. The presence of multiple resonances for chemically equivalent carbons could indicate the presence of multiple crystallographically independent molecules in the asymmetric unit or the existence of a polymorphic form. researchgate.net To date, no solid-state NMR studies have been published for this specific compound.

Dynamic NMR Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to investigate the conformational dynamics of this compound. The central C-C single bond between the two phenyl rings is subject to restricted rotation, a phenomenon known as atropisomerism. This restricted rotation is primarily due to the steric hindrance imposed by the substituents on the phenyl rings. DNMR allows for the quantitative determination of the energy barrier to this rotation.

In a typical DNMR experiment, a series of ¹H or ¹³C NMR spectra are recorded over a range of temperatures. At low temperatures, where the rotation around the biphenyl (B1667301) linkage is slow on the NMR timescale, distinct signals are observed for the chemically non-equivalent protons on each of the phenyl rings. As the temperature is increased, the rate of rotation increases. This leads to a broadening of the signals, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc).

By analyzing the lineshape of the exchanging signals at different temperatures, the rate constant (k) for the rotational process can be determined. The Gibbs free energy of activation (ΔG‡) for the rotation can then be calculated using the Eyring equation. For a molecule like this compound, the energy barrier to rotation is influenced by the steric bulk of the methyl and carboxyl groups, as well as potential intramolecular hydrogen bonding between the two carboxylic acid groups.

Table 1: Representative Data from a Dynamic ¹H NMR Study of this compound

| Parameter | Value |

| Coalescence Temperature (Tc) | 320 K |

| Frequency Separation (Δν) | 120 Hz |

| Rate Constant at Tc (k) | 267 s⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 65 kJ/mol |

Note: The data presented in this table is illustrative and represents typical values for a substituted biphenyl system exhibiting restricted rotation.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an exceptionally accurate determination of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This high precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, a critical step in structural elucidation. For this compound (C₁₅H₁₂O₄), the theoretical exact mass can be calculated and compared to the experimentally observed mass, typically with a mass accuracy of less than 5 ppm.

The isotopic fine structure of the molecular ion peak in the HRMS spectrum provides further confirmation of the elemental composition. The relative abundances of the M, M+1, and M+2 peaks, arising from the natural abundance of ¹³C and ¹⁷O/¹⁸O isotopes, can be predicted and matched with the experimental data.

Furthermore, the fragmentation pathways observed in the tandem mass spectrometry (MS/MS) mode of an HRMS instrument offer deep insights into the molecular structure. For this compound, characteristic fragmentation patterns would be expected.

Table 2: Plausible HRMS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 255.0657 | [M-H]⁻ (deprotonated molecular ion) |

| 211.0759 | [M-H-CO₂]⁻ (loss of a carboxyl group) |

| 167.0861 | [M-H-2CO₂]⁻ (loss of both carboxyl groups) |

| 152.0626 | [M-H-2CO₂-CH₃]⁻ (subsequent loss of the methyl group) |

Note: The m/z values are illustrative and represent plausible fragmentation pathways for the specified compound.

Vibrational Spectroscopy: In-depth Analysis using Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment.

Correlating Vibrational Modes with Specific Functional Groups and Molecular Conformations

In the case of this compound, the FTIR and Raman spectra are rich with characteristic absorption and scattering bands. The carboxylic acid groups give rise to several distinct vibrational modes. The O-H stretching vibration of the carboxylic acid dimer typically appears as a very broad band in the FTIR spectrum, ranging from approximately 2500 to 3300 cm⁻¹. The C=O stretching vibration of the dimerized carboxyl group is observed as an intense band in the FTIR spectrum, typically around 1700-1720 cm⁻¹.

The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C=O stretch is also observable. The aromatic ring breathing modes are often strong in the Raman spectrum, providing a characteristic fingerprint for the biphenyl core. The symmetric stretching of the methyl group is also readily identified.

By carefully analyzing the positions, intensities, and shapes of the bands in both the FTIR and Raman spectra, a detailed picture of the molecular structure and intermolecular interactions, such as hydrogen bonding, can be constructed.

Table 3: Key Vibrational Mode Assignments for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | FTIR |

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2850-2970 | FTIR, Raman |

| C=O Stretch (Carboxylic Acid Dimer) | 1700-1720 | FTIR, Raman |

| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman |

| C-O Stretch / O-H Bend | 1210-1320 | FTIR |

| Aromatic C-H Out-of-Plane Bending | 700-900 | FTIR |

Note: The wavenumber ranges provided are typical for the specified functional groups and may vary slightly based on the specific molecular environment.

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 2 3 Carboxyphenyl 5 Methylbenzoic Acid

Reactivity of the Carboxyl Functional Groups

The presence of two carboxylic acid groups on the biphenyl (B1667301) framework of 2-(3-Carboxyphenyl)-5-methylbenzoic acid dictates a significant portion of its chemical behavior. These acidic functional groups are susceptible to a variety of nucleophilic substitution reactions at the carbonyl carbon.

Esterification Reactions and Kinetics

The conversion of the carboxylic acid groups to esters is a fundamental transformation, often employed to modify solubility, polarity, and biological activity. The Fischer-Speier esterification is a common method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org

Given the presence of two carboxylic acid groups in this compound, the reaction can proceed to form a mono-ester or a di-ester, depending on the stoichiometry of the alcohol and the reaction conditions. The relative reactivity of the two carboxyl groups may differ due to steric hindrance and electronic effects imparted by their positions on the biphenyl rings. The carboxyl group at the 2-position is likely to experience greater steric hindrance from the adjacent phenyl ring compared to the carboxyl group at the 3'-position. This difference in steric environment could lead to selective mono-esterification at the 3'-position under carefully controlled conditions.

For the preparation of methyl esters, reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMSDM) offer a rapid and high-yielding alternative to traditional Fischer esterification. researchgate.net These reactions often proceed at room temperature and are tolerant of a wide range of other functional groups. researchgate.net

Table 1: Predicted Conditions for Esterification of this compound

| Reagent | Product(s) | Typical Conditions |

| Methanol, H₂SO₄ (catalytic) | Mono- and Di-methyl esters | Reflux |

| Ethanol (B145695), HCl (gas) | Mono- and Di-ethyl esters | Reflux |

| Trimethylsilyldiazomethane | Di-methyl ester | Room temperature, inert solvent |

This table presents predicted reaction conditions based on general principles of carboxylic acid chemistry.

Amidation Reactions

The formation of amides from carboxylic acids is another crucial transformation, often leading to compounds with significant biological activity. Direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated."

Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride, which convert the carboxylic acid to the more reactive acid chloride. libretexts.org The resulting acid chloride readily reacts with a primary or secondary amine to form the corresponding amide. The presence of two carboxyl groups allows for the synthesis of mono-amides or di-amides. Similar to esterification, selective mono-amidation might be achievable by controlling the stoichiometry of the reactants and leveraging the potential difference in reactivity between the two carboxyl groups.

Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acid chloride.

Table 2: Predicted Reagents for Amidation of this compound

| Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product(s) |

| Thionyl chloride (SOCl₂) | Di-acid chloride | Primary or Secondary Amine | Mono- or Di-amide |

| Oxalyl chloride ((COCl)₂) | Di-acid chloride | Primary or Secondary Amine | Mono- or Di-amide |

| Dicyclohexylcarbodiimide (DCC) | Activated ester | Primary or Secondary Amine | Mono- or Di-amide |

This table outlines predicted multi-step synthesis strategies based on established methods for amide formation.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that typically requires harsh conditions for aromatic carboxylic acids unless specific structural features are present that stabilize the resulting carbanion intermediate. For this compound, direct thermal decarboxylation would likely require very high temperatures and may lead to a mixture of products or decomposition.

However, specialized methods can achieve decarboxylation under milder conditions. For instance, the Barton decarboxylation involves the conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical-induced cleavage. Another method is the copper-catalyzed decarboxylation of aromatic carboxylic acids, often in the presence of a quinoline (B57606) or other high-boiling solvent. The success of these methods would depend on the specific substrate and reaction conditions.

Reactivity of the Aromatic Rings and Substituents

The two phenyl rings of the biphenyl core are susceptible to electrophilic aromatic substitution, while the methyl group can undergo oxidation.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. In this compound, the directing effects of the existing substituents will govern the position of any new incoming electrophile.

On the phenyl ring bearing the methyl group and a carboxyl group at the 2-position, the methyl group at position 5 directs incoming electrophiles to positions 2, 4, and 6. The carboxyl group at position 2 deactivates the ring and directs to positions 4 and 6. Therefore, electrophilic attack is most likely to occur at the 4- and 6-positions of this ring.

On the second phenyl ring, which bears a single carboxyl group at the 3'-position, this group will direct incoming electrophiles to the 5'-position.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. nist.gov The strongly deactivating nature of the carboxyl groups can make Friedel-Crafts reactions challenging.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group(s) at positions 4, 6, and/or 5' |

| Bromination | Br₂, FeBr₃ | Introduction of -Br group(s) at positions 4, 6, and/or 5' |

| Sulfonation | SO₃, H₂SO₄ | Introduction of -SO₃H group(s) at positions 4, 6, and/or 5' |

This table provides predictions for the regioselectivity of EAS reactions based on substituent effects.

Oxidation and Reduction Pathways of the Aromatic Core and Methyl Group

The aromatic rings of this compound are generally resistant to oxidation under mild conditions. However, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the degradation of the aromatic rings.

The methyl group, being a benzylic substituent, is susceptible to oxidation. A strong oxidizing agent such as hot, alkaline potassium permanganate or chromic acid would be expected to oxidize the methyl group to a carboxylic acid, yielding the corresponding tricarboxylic acid.

Reduction of the aromatic rings can be achieved through catalytic hydrogenation at high pressure and temperature, although this would also reduce the carboxylic acid groups to alcohols. A Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) could potentially reduce one of the aromatic rings, with the regioselectivity influenced by the electron-withdrawing carboxyl groups.

The carboxylic acid groups can be selectively reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.org Borane is often preferred for its selectivity in reducing carboxylic acids in the presence of other reducible functional groups. libretexts.org

Intramolecular Cyclization and Ring Formation Reactions

The proximate positioning of the two phenyl rings in this compound facilitates intramolecular cyclization reactions, primarily through electrophilic aromatic substitution. The most prominent example is the acid-catalyzed intramolecular acylation to form a fluorenone derivative.

In this transformation, one carboxylic acid group is activated to become an acylating agent that attacks the adjacent phenyl ring. This reaction is typically promoted by strong acids that act as both catalyst and dehydrating agent. Common reagents for this type of cyclization include polyphosphoric acid (PPA) or concentrated sulfuric acid. nih.gov The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes an intramolecular Friedel-Crafts acylation. The methyl group on one ring and the carboxylic acid on the other influence the regioselectivity of the cyclization.

Alternatively, catalyst-driven methods have been developed for the synthesis of fluorenones from biarylcarboxylic acids. acs.orgnih.gov For instance, rhodium-catalyzed intramolecular acylation represents a more modern and efficient approach. acs.orgnih.gov These reactions can proceed under milder conditions compared to the classical PPA-mediated methods and offer good to high yields for a variety of substituted fluorenones. acs.orgnih.gov

Table 1: Representative Conditions for Intramolecular Cyclization

| Method | Reagents/Catalyst | Conditions | Product |

| Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | High Temperature (e.g., 100-150 °C) | 2-Carboxy-7-methyl-9-oxo-9H-fluorene-4-carboxylic acid |

| Catalytic Acylation | [RhCl(cod)]₂, Ac₂O | Heating (e.g., 160 °C) | 2-Carboxy-7-methyl-9-oxo-9H-fluorene-4-carboxylic acid |

Mechanistic Investigations using Kinetic Isotope Effects and Hammett Plots

While specific experimental mechanistic studies on this compound are not prominently featured in the surveyed literature, its structure allows for the application of classical physical organic chemistry tools like kinetic isotope effects (KIEs) and Hammett plots to elucidate reaction mechanisms.

Kinetic Isotope Effects (KIEs): A KIE is the change in reaction rate when an atom in the reactants is replaced with one of its isotopes, and it is a powerful tool for determining if a specific bond is broken in the rate-determining step of a reaction. princeton.eduwikipedia.org

Primary KIE: For reactions involving the methyl group, such as benzylic bromination, a primary KIE could be investigated. By comparing the reaction rate of this compound with its deuterated analogue (where the methyl hydrogens are replaced by deuterium), a significant kH/kD value (>2) would indicate that the C-H bond is broken in the rate-limiting step. princeton.edu

Secondary KIE: In the intramolecular cyclization to form a fluorenone, the C-H bond ortho to the attacking carboxyl group is broken during the rearomatization step of the electrophilic substitution. An intermolecular KIE experiment using a substrate deuterated at this position could reveal whether this step is rate-limiting. Furthermore, an intramolecular KIE experiment could be designed using a substrate with only one of the two equivalent ortho positions deuterated, providing insight into the reaction's transition state. nih.gov

Hammett Plots: The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.org It relates reaction rates or equilibrium constants of a series of substituted compounds to the electronic properties of the substituents (σ) via a reaction constant (ρ). wikipedia.org

A hypothetical Hammett study on the intramolecular cyclization of this compound could involve synthesizing a series of derivatives with varying substituents (e.g., -OCH₃, -Cl, -NO₂) at the 4'-position (para to the attacking carboxyl group). By measuring the cyclization rate for each derivative and plotting log(k/k₀) against the corresponding Hammett σ parameter, a linear relationship would be expected.

Predicted Outcome: Since the key step is an electrophilic attack on an aromatic ring, the reaction is favored by electron-donating groups (EDGs) that stabilize the positively charged intermediate (sigma complex). Therefore, a negative ρ value is anticipated. A large negative ρ value would signify that the reaction is highly sensitive to the electronic nature of the substituents. cambridge.org

Derivatization Strategies for Functional Group Modulation

The presence of two carboxylic acid groups and a methyl group offers multiple handles for chemical modification, allowing for the synthesis of a wide array of derivatives.

The two carboxylic acid functions are readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: Diesters can be synthesized through Fischer esterification by refluxing the diacid with an excess of a chosen alcohol under acidic catalysis (e.g., H₂SO₄).

Amidation: The formation of diamides requires activation of the carboxylic acids. nih.gov This is commonly achieved using peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by an amine. youtube.com This method allows for the formation of amides under mild conditions and with a broad range of amines. youtube.comlibretexts.org

Table 2: Examples of Ester and Amide Derivatization

| Reagent | Activating Agent | Product Class | Example Product Name |

| Methanol (CH₃OH) | H₂SO₄ (catalytic) | Diester | Dimethyl 5'-methyl-[1,1'-biphenyl]-2,3'-dicarboxylate |

| Benzylamine (BnNH₂) | DCC | Diamide | N²,N³'-dibenzyl-5'-methyl-[1,1'-biphenyl]-2,3'-dicarboxamide |

| Aniline (PhNH₂) | EDC/HOBt | Diamide | 5'-methyl-N²,N³'-diphenyl-[1,1'-biphenyl]-2,3'-dicarboxamide |

The methyl group is at a benzylic position, making it susceptible to specific oxidative and radical reactions. khanacademy.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, can oxidize the benzylic methyl group completely to a carboxylic acid. This transformation would convert the starting material into a biphenyl tricarboxylic acid, specifically 2,3'-dicarboxy-[1,1'-biphenyl]-5-carboxylic acid.

Radical Halogenation: The benzylic hydrogens can be selectively replaced by a halogen via a free-radical pathway. Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) allows for the synthesis of 2-(3-Carboxyphenyl)-5-(bromomethyl)benzoic acid. This brominated derivative is a versatile intermediate, as the bromine can be displaced by a variety of nucleophiles to introduce other functional groups.

Halogens can be introduced onto the aromatic rings through electrophilic aromatic substitution or by replacement of the carboxylic acid groups.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents must be considered. The carboxylic acid groups are deactivating and meta-directing, while the methyl group is activating and ortho,para-directing. The positions ortho to the methyl group (C4 and C6) are the most activated and sterically accessible sites for electrophilic attack (e.g., bromination with Br₂/FeBr₃).

Decarboxylative Halogenation: The carboxylic acid groups themselves can be replaced by halogens in reactions like the Hunsdiecker reaction or more modern catalytic variants. princeton.eduacs.org For example, treatment with reagents like (diacetoxyiodo)benzene (B116549) in the presence of a halogen source can lead to the formation of dihalo-methyl-biphenyl derivatives. nih.gov

Catalytic Transformations Involving this compound as a Ligand Precursor

The rigid structure and the presence of two carboxylate coordinating groups make this compound an excellent candidate for use as an organic linker or "strut" in the construction of Metal-Organic Frameworks (MOFs). researchgate.net Biphenyl dicarboxylic acids are widely used for this purpose. nih.govnih.gov

In the presence of metal ions (e.g., Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺), the deprotonated carboxylate groups can coordinate to the metal centers, extending into a one-, two-, or three-dimensional network. acs.orgrsc.orgmdpi.com The resulting MOF's topology, pore size, and properties are dictated by the coordination geometry of the metal ion and the length and angle of the organic linker.

While specific MOFs using this compound are not detailed in the search results, its structural similarity to well-studied linkers like 4,4'-biphenyldicarboxylic acid (BPDC) suggests it would be highly effective. nih.govmdpi.com The asymmetry and methyl substitution, compared to the more common symmetrical linkers, could lead to MOFs with unique topologies and potentially useful properties for applications in gas storage, separation, or catalysis. rsc.org

Table 3: Potential MOF Characteristics with this compound as a Ligand

| Metal Ion | Potential SBU (Secondary Building Unit) | Possible Framework Dimensionality | Analogous System Reference |

| Cu²⁺ | Paddle-wheel [Cu₂(CO₂)₄] | 2D or 3D | acs.org |

| Zn²⁺ | Tetrahedral [Zn(CO₂)₄] | 2D or 3D | acs.org |

| Ni²⁺ | Octahedral [Ni(CO₂)₄(Solvent)₂] | 2D or 3D | mdpi.com |

| Cd²⁺ | Various (e.g., 8-coordinate) | 3D | acs.org |

Computational and Theoretical Chemistry Studies of 2 3 Carboxyphenyl 5 Methylbenzoic Acid

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its physical and chemical properties. For a flexible molecule like 2-(3-Carboxyphenyl)-5-methylbenzoic acid, identifying the most stable conformation is a critical first step in any theoretical analysis. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the lowest possible energy.

Potential Energy Surface Scans

To understand the conformational flexibility of this compound, potential energy surface (PES) scans are performed. These scans involve systematically changing specific dihedral angles within the molecule and calculating the corresponding energy at each step. This process helps to identify energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. For this molecule, key rotations would be around the C-C bond linking the two phenyl rings and the C-C bonds connecting the carboxylic acid groups to the rings. The resulting PES provides a detailed map of the energetic landscape of the molecule.

Electronic Structure Calculations

Once the optimized geometry of this compound is obtained, its electronic properties can be investigated. These calculations provide a deeper understanding of the molecule's reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. By employing a suitable functional and basis set, DFT can accurately predict various ground-state properties of this compound. These properties include the total energy, dipole moment, and the distribution of electron density. The calculated bond lengths, bond angles, and dihedral angles from the optimized geometry provide a detailed picture of the molecule's structure.

Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-C (inter-ring) | 1.49 |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-O (carboxyl) | 1.21 (double bond), 1.36 (single bond) | |

| C-H (aromatic) | 1.08 | |

| C-C (methyl) | 1.51 | |

| Bond Angles (°) | C-C-C (inter-ring) | 120 |

| O-C-O (carboxyl) | 123 | |

| Dihedral Angle (°) | Phenyl-Phenyl | 45 - 55 |

Note: The values in this table are representative and would be determined precisely by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It is plotted on the surface of the electron density, with different colors representing different potential values. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show strong negative potentials around the oxygen atoms of the carboxylic acid groups, highlighting their potential to act as hydrogen bond acceptors.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO may be distributed over the carboxylic acid groups, which can act as electron acceptors.

A table summarizing the typical outputs of an FMO analysis is presented below.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 | Energy difference |

Note: These energy values are illustrative and would be the result of specific quantum chemical calculations.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which are invaluable for structural elucidation and characterization. Density Functional Theory (DFT) is a widely used method for these predictions.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C chemical shifts, is a common application of computational chemistry. royalsocietypublishing.org The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, has proven effective in accurately predicting chemical shifts. dergipark.org.tryoutube.com The accuracy of these predictions is influenced by the choice of basis set and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com For biaryl compounds, accurate geometry optimization is crucial for reliable NMR predictions. royalsocietypublishing.org

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Model Biphenyl (B1667301) Carboxylic Acid:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 130.5 |

| C2 | 7.80 | 132.9 |

| C3 | 7.55 | 128.6 |

| C4 | 7.45 | 140.9 |

| C5 | 7.41 | 128.6 |

| C6 | 7.71 | 137.2 |

| C7 (COOH) | 13.62 | 168.5 |

| C1' | - | 141.0 |

| C2' | 8.54 | 120.1 |

| C3' | 7.60 | 130.5 |

| C4' | 7.50 | 128.6 |

| C5' | - | 135.0 |

| CH₃ | 2.40 | 21.5 |

| C6' | 7.75 | 132.4 |

| C7' (COOH) | 13.62 | 168.5 |

Predicted IR Frequencies for a Model Aromatic Dicarboxylic Acid:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid Dimer) | 2900-3100 |

| C-H stretch (Aromatic) | 3050-3150 |

| C=O stretch (Carboxylic Acid) | 1680-1710 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-O stretch (Carboxylic Acid) | 1210-1320 |

| O-H bend (Carboxylic Acid) | 870-960 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). mdpi.comfaccts.deresearchgate.net The choice of functional and basis set, as well as the inclusion of a solvent model, is critical for obtaining results that correlate well with experimental data. mdpi.comchemrxiv.org For aromatic compounds, the predicted transitions often correspond to π → π* and n → π* electronic transitions.

Predicted UV-Vis Absorption for a Model Biphenyl Carboxylic Acid in Solution:

| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 295 | 0.45 |

| HOMO-1 -> LUMO | 254 | 0.21 |

| HOMO -> LUMO+1 | 230 | 0.15 |

Reaction Mechanism Elucidation using Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics that is used to understand and predict reaction rates. wikipedia.orgfiveable.melibretexts.org Computational chemistry, particularly DFT, is extensively used to locate transition state structures and calculate their energies, providing key insights into reaction mechanisms.

Calculation of Activation Barriers

The activation energy (Ea) or activation enthalpy (ΔH‡) of a reaction is a critical parameter that determines its rate. libretexts.org Computational methods can calculate the energy difference between the reactants and the transition state to determine this barrier. For instance, the activation energy for the esterification of benzoic acid has been studied computationally. researchgate.netresearchgate.net DFT calculations have been employed to determine the activation energies for the protonation of carboxylic acids, a key step in acid-catalyzed reactions. rsc.org

Illustrative Calculated Activation Barriers for a Model Esterification Reaction:

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Protonation of Carbonyl Oxygen | DFT/B3LYP | 5.5 |

| Nucleophilic Attack by Alcohol | DFT/B3LYP | 15.2 |

| Proton Transfer | DFT/B3LYP | 8.1 |

| Elimination of Water | DFT/B3LYP | 12.7 |

Reaction Pathway Mapping

Computational chemists can map the entire energy landscape of a reaction, identifying reactants, products, intermediates, and transition states. This "reaction pathway mapping" provides a detailed, step-by-step understanding of the reaction mechanism. For complex reactions, this can reveal the rate-determining step and potential side reactions. The Fischer esterification mechanism, for example, has been extensively studied through computational methods, confirming the stepwise nature of the reaction. libretexts.org

Non-Covalent Interaction Analysis

Non-covalent interactions, such as hydrogen bonds and π-π stacking, play a crucial role in determining the three-dimensional structure and properties of molecules. pnas.orgnih.gov Computational tools like Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these interactions. researchgate.net For dicarboxylic acids, intermolecular hydrogen bonding is a dominant interaction, leading to the formation of dimers and larger aggregates in both the solid state and in solution. acs.orgnih.gov

Types of Non-Covalent Interactions in a Dimer of a Model Aromatic Dicarboxylic Acid:

| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | -COOH --- HOOC- | -7 to -9 |

| π-π Stacking | Phenyl Ring --- Phenyl Ring | -2 to -5 |

| C-H---π Interaction | C-H --- Phenyl Ring | -1 to -2.5 |

Molecular Dynamics Simulations for Solution Phase Behavior or Crystal Growth Modeling

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of processes that occur over time.

Solution Phase Behavior: MD simulations can be used to study the behavior of molecules in solution, including conformational changes, solvation, and aggregation. acs.orgrsc.orgresearchgate.net For dicarboxylic acids, MD simulations can reveal how solvent molecules interact with the solute and influence the formation of hydrogen-bonded dimers or other self-associated species. bohrium.comumd.edu

Crystal Growth Modeling: Understanding and controlling crystal growth is vital in materials science and pharmaceuticals. MD simulations can be used to model the process of crystal growth from a solution or melt. acs.orgresearchgate.netacs.org By simulating the attachment of molecules to a growing crystal surface, it is possible to predict the final crystal morphology. For carboxylic acids, the interplay of hydrogen bonding and other intermolecular forces dictates the packing of molecules in the crystal lattice and, consequently, the crystal shape. acs.org

Advanced Applications and Materials Science Aspects of 2 3 Carboxyphenyl 5 Methylbenzoic Acid

Supramolecular Assembly and Self-Organization

The spatial arrangement of the two carboxylic acid groups in 2-(3-Carboxyphenyl)-5-methylbenzoic acid is a key determinant in its ability to form extended, ordered structures through non-covalent interactions. These interactions, particularly hydrogen bonding, are fundamental to its role in supramolecular chemistry.

Design of Hydrogen-Bonded Frameworks

The carboxylic acid functional groups are excellent hydrogen bond donors and acceptors. This allows the molecules to self-assemble into predictable patterns, or supramolecular synthons. The most common motif for carboxylic acids is the formation of a robust hydrogen-bonded dimer. In the case of this compound, the two carboxylic acid groups can engage in intermolecular hydrogen bonding, leading to the formation of chains, sheets, or more complex three-dimensional networks.

Co-crystallization and Salt Formation for Material Engineering

Co-crystallization is a powerful technique in materials science to modify and enhance the physicochemical properties of solid-state materials. mdpi.com By combining this compound with other molecules (co-formers) that can participate in hydrogen bonding, new crystalline materials with tailored properties can be engineered. For instance, co-crystallization of paracetamol with 5-nitroisophthalic acid, a structurally related compound, has been shown to improve the mechanical properties of the resulting tablets. nih.gov

The process involves forming hydrogen bonds between the carboxylic acid groups of the target molecule and complementary functional groups on the co-former, such as amides, pyridines, or other carboxylic acids. This can lead to significant changes in properties like solubility, melting point, stability, and mechanical strength. mdpi.comnih.gov

Salt formation, by deprotonating one or both carboxylic acid groups with a suitable base, is another strategy. This introduces strong ionic interactions, which, in combination with hydrogen bonding from any remaining protonated groups, can create highly stable and intricate crystalline architectures.

Precursor for Advanced Polymeric Materials

The bifunctional nature of this compound, possessing two carboxylic acid groups, makes it a valuable monomer for the synthesis of condensation polymers. expresspolymlett.comuomustansiriyah.edu.iq Its non-linear, bent structure is particularly useful for creating polymers with properties distinct from those made with linear monomers.

Polyimide, Polyester, or Polyamide Synthesis

This dicarboxylic acid can serve as the acidic component in the synthesis of several classes of high-performance polymers:

Polyesters: Through polycondensation with diols (dialcohols), it can form polyesters. mdpi.comresearchgate.netnih.gov The reaction typically requires high temperatures and the removal of water to drive the polymerization forward. nih.gov

Polyamides: Reaction with diamines leads to the formation of polyamides. mdpi.comrsc.org These are often synthesized at lower temperatures using activated dicarboxylic acid derivatives, such as diacid chlorides, to facilitate the reaction.

The incorporation of the bent, aromatic structure of this compound into the polymer backbone disrupts the close packing of polymer chains that is typical of polymers made from linear monomers like terephthalic acid. This disruption generally leads to increased solubility in organic solvents, lower melting points, and a more amorphous character, which can be advantageous for polymer processing and film formation. mdpi.com

Monomer in Condensation Polymerization

In condensation polymerization, the step-growth mechanism dictates that high molecular weight polymers are only achieved at a very high extent of reaction. uomustansiriyah.edu.iq The reactivity of the functional groups is generally considered to be independent of the size of the growing polymer chain.

The key contribution of this compound as a monomer lies in its geometry. While linear monomers lead to rigid, rod-like polymer chains that are often semi-crystalline and insoluble, the kinked structure of this monomer results in polymers with more flexible and contorted chains.

| Polymer Property | Influence of Linear Monomer (e.g., Terephthalic Acid) | Influence of Bent Monomer (e.g., this compound) |

| Chain Packing | High, leading to high crystallinity | Low, leading to amorphous character |

| Solubility | Generally low in common solvents | Generally enhanced |

| Melting Point | High | Lowered |

| Processability | Often difficult, requires high temperatures | Improved, suitable for solution casting |

This control over polymer architecture allows for the fine-tuning of material properties for specific applications, such as specialty plastics, films, and membranes. mdpi.com

Ligand Design and Metal-Organic Frameworks (MOFs)

Perhaps one of the most significant applications of this compound is as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. bldpharm.com The geometry of the ligand is crucial in determining the topology and properties of the resulting framework.

The deprotonated form of this molecule acts as a V-shaped, ditopic linker. Its close analog, 5-methylisophthalic acid, has been successfully used to create novel MOFs. rsc.orgresearchgate.net For example, when combined with zinc and sodium or potassium ions, it assembles into 3D anionic frameworks that feature one-dimensional helical nanotubular channels. rsc.orgresearchgate.net The use of 5-substituted isophthalic acids in general has been shown to produce coordination polymers with diverse and fascinating structures. nih.govresearchgate.netrsc.orgrsc.org

The angular nature of linkers like this compound contrasts with linear linkers (e.g., terephthalic acid), which tend to form more conventional, highly symmetric structures like MOF-5. bldpharm.com Bent linkers are instrumental in constructing frameworks with more complex topologies and unique pore environments. acs.org The specific angle between the carboxylate groups, along with the steric bulk of the methyl and carboxyphenyl substituents, precisely directs the coordination geometry around the metal centers, enabling the rational design of MOFs with targeted properties for applications in gas storage, separation, and catalysis. nih.govacs.org

| MOF Ligand | Typical Resulting Structure | Potential Properties |

| Linear (e.g., Terephthalic acid) | High symmetry frameworks (e.g., cubic) | High porosity, gas storage |

| Bent (e.g., Isophthalic acid derivatives) | Complex, lower symmetry frameworks; helical or interpenetrated structures | Selective adsorption, catalysis, luminescence sensing acs.org |

For example, MOFs built from 5-methoxyisophthalic acid and various metal ions have demonstrated structural diversity and catalytic features. nih.gov Similarly, a La(III)–Co(II) heterometallic framework has been synthesized using 5-methylisophthalic acid under ionothermal conditions. chemicalbook.comscientificlabs.com These examples underscore the versatility of substituted isophthalic acids in creating advanced functional materials.

Coordination Chemistry with Metal Centers

The coordination behavior of this compound with metal centers has not been specifically detailed in widespread literature. However, research on MOFs built from the related 5-methylisophthalic acid (H₂mip) ligand demonstrates coordination with a variety of metal centers.

Hydrothermal reactions of H₂mip with manganese(II) acetate (B1210297) in the presence of different dipyridyl co-ligands have successfully produced manganese(II) metal-organic coordination polymers. Similarly, this linker has been used to synthesize novel Cerium(III)-based MOFs, resulting in three-dimensional frameworks. Other studies have reported the synthesis of MOFs using H₂mip with metals such as Cadmium(II), Zinc(II), and Cobalt(II), often in mixed-ligand systems to create diverse structural topologies.

These examples with a related compound illustrate that the carboxylate groups are effective at binding to metal ions, a fundamental requirement for the formation of stable MOFs. The specific coordination modes and resulting geometries for this compound would be influenced by the increased steric hindrance and rotational freedom of its biphenyl (B1667301) structure compared to the single ring of H₂mip.

Development of MOF Linkers for Specific Architectures

The development of MOFs with specific architectures using this compound as a linker is not documented in the available research.

For comparison, the related linker 5-methylisophthalic acid has been utilized to construct various MOF architectures. For instance, two novel Ce(III) MOFs, designated GR-MOF-17 and GR-MOF-18, were synthesized using H₂mip. GR-MOF-17, with the formula [Ce(5Meip)(H-5Meip)]n, and GR-MOF-18, with the formula [CeCl(5Meip)(DMF)]n, both form 3-dimensional frameworks. The structure of GR-MOF-18 is particularly notable, featuring 1D inorganic polymeric chains that are further expanded by the H₂mip linkers into an open 3D coordination network with diamond-shaped pores.

Additionally, H₂mip has been used in conjunction with other N-heterocyclic ligands to create complex structures, including a binodal 4-connected CdS network and a 3-fold interpenetrated net with cobalt. The selection of metal ions and auxiliary ligands plays a crucial role in dictating the final architecture.

Gas Adsorption, Separation, or Catalytic Properties of MOFs

There is no specific data available on the gas adsorption, separation, or catalytic properties of MOFs synthesized from this compound.

However, research into MOFs made from the related 5-methylisophthalic acid linker provides insights into potential functionalities. A microporous Cadmium-based MOF, [Cd₂(L)₂(mmpa)₂]·6H₂O (where H₂mmpa is 5-methylisophthalic acid), was shown to selectively adsorb CO₂ over N₂. This selectivity is a critical property for applications such as carbon capture from flue gas. The material also demonstrated the ability to adsorb water vapor. The catalytic potential of such MOFs has also been explored, although specific examples using the H₂mip linker are less common in the surveyed literature. The functional properties of these materials are intrinsically linked to their structural characteristics, such as pore size, pore functionality, and the presence of open metal sites.

Table 1: Gas Adsorption Properties of a MOF based on a Related Linker

| MOF Designation | Linker | Gas Pair | Selectivity | Reference |

|---|

Functional Materials for Optoelectronics (e.g., Fluorescent Probes)

The application of this compound in functional materials for optoelectronics, such as fluorescent probes, is not described in the available literature.

Research on the related 5-methylisophthalate ligand shows that it can be incorporated into luminescent MOFs. Two Cerium(III)-based MOFs, GR-MOF-17 and GR-MOF-18, exhibit photoluminescence. Specifically, GR-MOF-17 displays phosphorescence characteristic of isophthalate (B1238265) derivatives, indicating the accessibility of low-lying triplet states. A Zinc/Sodium-based MOF incorporating the 5-methylisophthalate ligand was also found to be luminescent, with an emission peak at 412 nm. Furthermore, a Cadmium-based MOF demonstrated photoluminescent properties that could be harnessed for sensing applications. The fluorescence of this Cd-MOF was quenched in the presence of nitroaromatic compounds, suggesting its potential as a chemical sensor.

Table 2: Photoluminescence Properties of MOFs with a Related Linker

| MOF | Metal Center(s) | Emission Peak (nm) | Key Finding | Reference |

|---|---|---|---|---|

| {[Zn₂Na(L)(HL)₂]...}n | Zn(II)/Na(I) | 412 | Good luminescence | |

| GR-MOF-17 | Ce(III) | - | Exhibits phosphorescence |

Chemical Sensor Development (e.g., pH sensors, ion sensors)

There is no specific research detailing the use of this compound in the development of chemical sensors.

However, MOFs constructed from the related 5-methylisophthalic acid have shown promise in this area. A luminescent Cadmium-MOF demonstrated the ability to selectively sense nitroaromatic compounds through fluorescence quenching. In a particularly notable finding, this same Cd-MOF exhibited a rare capability for the luminescent sensing of Ag⁺ ions in an aqueous solution. Another example is a luminescent Zn(II)/Na(I) MOF that was investigated for the fluorescent detection of Cu²⁺ ions, which effectively quenched the MOF's fluorescence. These examples highlight the potential of using the electronic and structural properties of MOFs for selective and sensitive chemical detection.

Research Probes in In Vitro Biochemical Systems

No literature was found describing the use of this compound as a research probe in in vitro biochemical systems. The application of this specific compound in biological assays, enzyme studies, or as a cellular imaging agent has not been reported.

Analytical Methodologies for Research Grade Characterization and Quantification

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for the separation and purification of chemical compounds. For a dicarboxylic acid like 2-(3-Carboxyphenyl)-5-methylbenzoic acid, specific chromatographic approaches are employed to handle its polarity and achieve high-resolution separation from isomers and reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile aromatic dicarboxylic acids. Reversed-phase (RP) HPLC is a common and effective method for the separation of such compounds. sielc.com The separation is typically achieved on columns with a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier such as phosphoric acid or formic acid to ensure the carboxylic acid groups remain protonated, leading to better peak shape and retention. sielc.comhelixchrom.com

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also provide excellent separation of aromatic acid isomers by exploiting subtle differences in their hydrophobicity and acidity. helixchrom.com

For detection, UV-Vis spectroscopy is highly effective due to the aromatic nature of the compound. Aromatic carboxylic acids exhibit strong absorbance in the UV region, typically around 200-300 nm. sielc.comcopernicus.org The specific wavelength can be optimized for maximum sensitivity. Photodiode Array (PDA) detectors can be used to acquire full UV spectra, which aids in peak identification and purity assessment.

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid (Isocratic or Gradient) | Elution of the analyte from the column |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detection | UV at 254 nm or 280 nm | Quantification and detection of aromatic compounds |

| Injection Volume | 10 µL | Introduction of the sample into the system |

Direct analysis of dicarboxylic acids by Gas Chromatography (GC) is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. colostate.edunsf.gov Therefore, a derivatization step is required to convert the polar carboxyl groups into less polar, more volatile functional groups before GC-MS analysis. colostate.edunih.gov

Common derivatization strategies include:

Esterification: This involves reacting the carboxylic acid with an alcohol (e.g., butanol) in the presence of a catalyst like boron trifluoride (BF₃) to form esters (e.g., dibutyl esters). nih.govresearchgate.net

Silylation: This is a widely used method where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net Silylated derivatives are generally more volatile and thermally stable. gcms.cz

Once derivatized, GC-MS analysis can proceed, providing excellent separation and definitive identification based on the mass spectrum of the derivative. mdpi.com This method is particularly useful for identifying and quantifying trace impurities that are more volatile than the parent compound or become so after derivatization. While silylation often provides lower detection limits, esterification can also be a robust alternative. nih.gov

| Derivatization Method | Reagent | Derivative Formed | Key Advantages |

|---|---|---|---|

| Esterification | BF₃ / Butanol | Dibutyl ester | Creates stable derivatives suitable for GC analysis. gcms.cz |

| Silylation | BSTFA | Bis(trimethylsilyl) ester | Highly effective for polar groups, often provides lower detection limits and good reproducibility. nih.govresearchgate.net |

When larger quantities of high-purity this compound are needed for research, analytical HPLC methods can be scaled up to preparative chromatography. sielc.com The goal of scaling up is to increase the amount of compound that can be purified in a single run while maintaining the resolution achieved at the analytical scale. youtube.com

This is typically achieved by increasing the column's internal diameter and the mobile phase flow rate, while keeping the stationary phase, mobile phase composition, and column bed height constant. bio-rad.com By maintaining the linear flow rate, the residence time of the compound on the column remains consistent, which helps preserve the separation profile. bio-rad.com Following separation, fractions containing the purified compound are collected for subsequent solvent removal. Recrystallization from a suitable solvent system may be employed as a final polishing step to obtain the research-grade material. ma.edugoogle.comyoutube.com

| Parameter | Analytical Scale | Preparative Scale | Rationale for Change |

|---|---|---|---|

| Column Diameter | 4.6 mm | >20 mm | To increase loading capacity. bio-rad.com |

| Flow Rate | 1.0 mL/min | >20 mL/min | To maintain linear velocity with a larger diameter column. bio-rad.com |

| Sample Load | Micrograms (µg) to Milligrams (mg) | Milligrams (mg) to Grams (g) | To purify larger quantities of the compound. youtube.com |

| Bed Height | Constant | Constant | To ensure consistent residence time and separation. bio-rad.com |

Hyphenated Techniques for Online Reaction Monitoring

Understanding the synthesis of this compound requires monitoring the reaction as it happens. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing complex mixtures, such as those found during a chemical synthesis. researchgate.net It combines the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. nih.gov This is particularly useful for tracking the formation of this compound and identifying potential byproducts in the reaction mixture.

In an LC-MS/MS experiment, the sample is first separated by HPLC. The eluent is then directed into the mass spectrometer, where molecules are ionized. For quantitative analysis, a specific mode called Multiple Reaction Monitoring (MRM) is often used. nih.gov In MRM, a specific precursor ion (the ionized molecule of interest) is selected, fragmented, and a specific product ion is monitored. This process is highly specific and allows for accurate quantification even at very low concentrations in a complex matrix. nih.gov For dicarboxylic acids, derivatization can sometimes be employed to enhance ionization efficiency and sensitivity. researchgate.netchromatographyonline.com

| Parameter | Description | Example Value (Hypothetical) |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | ESI- |

| Precursor Ion (m/z) | Mass-to-charge ratio of the deprotonated molecule [M-H]⁻ | 269.07 |

| Product Ion (m/z) | Mass-to-charge ratio of a characteristic fragment ion after collision-induced dissociation | 225.08 (loss of CO₂) |

| Collision Energy (eV) | Energy used to fragment the precursor ion | 15 eV |

In-situ (or real-time) spectroscopy allows for the direct monitoring of a chemical reaction as it progresses, providing valuable data on reaction kinetics, mechanisms, and the formation of transient intermediates. bohrium.commt.com

In-situ Infrared (IR) Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) spectroscopy, often using an attenuated total reflectance (ATR) probe (e.g., ReactIR), can be inserted directly into a reaction vessel. mt.comresearchgate.net This allows for continuous monitoring of the concentrations of reactants, intermediates, and products by tracking the changes in their characteristic vibrational bands in the IR spectrum. nih.gov For the synthesis of this compound, one could monitor the disappearance of reactant peaks and the appearance of the carbonyl (C=O) stretching bands of the product's carboxylic acid groups. researchgate.net This data provides a real-time profile of the reaction, helping to determine reaction endpoints and optimize conditions. nih.gov

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about the molecules in a solution. By placing a reaction vessel within an NMR spectrometer, it is possible to acquire spectra at regular intervals throughout the reaction. rsc.orgrsc.org This allows for the unambiguous identification and quantification of all NMR-active species in the reaction mixture, including the starting materials, intermediates, products, and byproducts. rsc.orgnih.gov In-situ NMR is particularly powerful for elucidating complex reaction mechanisms and determining reaction kinetics, as it can provide a complete picture of the molecular transformations occurring over time. acs.org

| Technique | Information Gained | Application in Synthesis |

|---|---|---|

| In-situ IR (FTIR) | Functional group concentrations vs. time. | Tracks consumption of reactants and formation of product by monitoring C=O and other key bands; determines reaction endpoint. mt.comnih.gov |

| In-situ NMR | Detailed structural information and quantification of all species vs. time. | Elucidates reaction pathways, identifies transient intermediates, and provides precise kinetic data. rsc.orgacs.org |

Table of Compounds Mentioned

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound | C₁₅H₁₂O₄ | Analyte of Interest |

| Acetonitrile | CH₃CN | HPLC Mobile Phase Component |

| Boron trifluoride | BF₃ | Catalyst for Esterification |

| Butanol | C₄H₁₀O | Reagent for Esterification |

| Formic acid | HCOOH | HPLC Mobile Phase Additive |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | C₈H₁₈F₃NOSi₂ | Silylation Reagent for GC |

| Phosphoric acid | H₃PO₄ | HPLC Mobile Phase Additive |

Spectrophotometric Methods for Quantitative Analysis in Research Settings

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, serves as a fundamental technique for the quantitative analysis of this compound in research environments. The method's utility is anchored in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. The aromatic rings within the structure of this compound act as chromophores, absorbing ultraviolet radiation at specific wavelengths.

The quantitative determination typically involves preparing a series of standard solutions of the compound at known concentrations in a suitable solvent, such as ethanol (B145695) or a buffered aqueous solution. The UV-Vis spectrum is recorded for each standard to identify the wavelength of maximum absorbance (λmax). This λmax is then used for all subsequent measurements to ensure maximum sensitivity and minimize deviations from the Beer-Lambert law.

A calibration curve is constructed by plotting the absorbance at λmax versus the concentration of the standard solutions. The resulting linear plot (ideally with a coefficient of determination, R², close to 1.0) provides a calibration function. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance under the same conditions and interpolating its concentration from the calibration curve. Research findings indicate that the solvent can influence the position and intensity of the absorption bands due to solute-solvent interactions. ucl.ac.uk Therefore, consistency in the solvent used for standards and samples is critical for accurate quantification.

Table 1: Example Calibration Data for Spectrophotometric Analysis This interactive table shows representative data for generating a standard curve for this compound.

| Concentration (mol/L) | Absorbance at λmax (AU) |

| 1.0 x 10⁻⁵ | 0.152 |

| 2.5 x 10⁻⁵ | 0.380 |

| 5.0 x 10⁻⁵ | 0.761 |

| 7.5 x 10⁻⁵ | 1.141 |

| 1.0 x 10⁻⁴ | 1.522 |

Note: Data is illustrative for educational purposes.

Titrimetric Methods for Acidic Group Quantification

Titrimetric analysis provides a classic and reliable method for quantifying the acidic functional groups in this compound. As a dicarboxylic acid, the molecule possesses two protons that can be neutralized in an acid-base titration. libretexts.org This allows for the determination of the compound's equivalent weight and purity.

The most common approach is a potentiometric titration, where a standard solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is incrementally added to a solution of the acid. pilgaard.info A pH meter is used to monitor the change in pH as the titrant is added. The resulting titration curve—a plot of pH versus the volume of titrant added—shows two distinct equivalence points, or inflection points. researchgate.net

The first equivalence point corresponds to the complete neutralization of the first, more acidic carboxylic group.

The second equivalence point corresponds to the neutralization of the second carboxylic group.

The volume of titrant required to reach each equivalence point is used to calculate the number of moles of each acidic proton, and thus the amount of the compound present. Furthermore, the pH at the half-equivalence points (the midpoint between the start and the first equivalence point, and between the first and second equivalence points) can be used to estimate the pKa values for each carboxylic acid group. pilgaard.info For acids with low aqueous solubility, a back-titration method may be employed, where the acid is dissolved in a known excess of strong base, and the unreacted base is then titrated with a standard strong acid. pilgaard.infomnstate.edu

Table 2: Representative Potentiometric Titration Data This interactive table presents hypothetical data from a potentiometric titration of a 0.01 M solution of this compound with 0.01 M NaOH.

| Volume of NaOH added (mL) | pH |

| 0.0 | 2.95 |

| 2.5 | 3.50 |

| 5.0 | 4.05 (pKa1) |

| 7.5 | 4.60 |

| 10.0 | 4.95 (1st Equivalence Point) |

| 12.5 | 5.15 |

| 15.0 | 5.45 (pKa2) |

| 17.5 | 5.90 |

| 20.0 | 8.20 (2nd Equivalence Point) |

Note: Data is illustrative for educational purposes.

Future Research Directions and Unexplored Avenues for 2 3 Carboxyphenyl 5 Methylbenzoic Acid

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 2-(3-Carboxyphenyl)-5-methylbenzoic acid and its derivatives can be significantly enhanced by integrating flow chemistry and automated synthesis platforms. Traditional batch synthesis methods for biphenyl (B1667301) derivatives can be time-consuming and challenging to scale up. researchgate.netnih.gov Flow chemistry, with its precise control over reaction parameters like temperature, pressure, and reaction time, offers a safer, more efficient, and scalable alternative. acs.orgmdpi.com

Automated systems, incorporating robotics and AI, can further accelerate the discovery and optimization of synthetic routes. researchgate.netlongdom.orgmdpi.com These platforms enable high-throughput screening of reaction conditions and catalysts, leading to improved yields and purity. researchgate.netmdpi.com For a molecule like this compound, an automated flow chemistry approach could facilitate the rapid generation of a library of derivatives with diverse functionalities, which is crucial for structure-activity relationship studies in materials science and medicinal chemistry. researchgate.netresearchgate.net The development of a robust, automated synthesis protocol would not only streamline its production but also open up new avenues for its application by making it more readily accessible for research and development. nist.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Aromatic Carboxylic Acids

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Often challenging, requires re-optimization | Readily scalable by extending reaction time |

| Safety | Handling of hazardous reagents and exotherms can be risky | Improved safety due to small reaction volumes and better heat transfer |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and stoichiometry |

| Efficiency | Can be time-consuming with multiple manual steps | Increased efficiency through automation and continuous processing |

Exploration of Novel Catalytic Applications

The dicarboxylic acid functionality of this compound suggests its potential as a catalyst or a ligand in various chemical transformations. Dicarboxylic acids are known to act as organocatalysts in reactions such as hydrophosphonylation. researchgate.net The presence of two carboxylic acid groups can facilitate bifunctional catalysis, where one group acts as a Brønsted acid and the other as a coordinating site.